2-(Furan-3-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8O3/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9) |
InChI Key |
SQMPTIRFFDGNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Furan 3 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The propanoic acid side chain attached to the furan (B31954) ring at the 3-position undergoes typical reactions of carboxylic acids. These include the formation of esters and amides, as well as reduction of the carboxyl group.
Esterification and Amidation
2-(Furan-3-yl)propanoic acid can be readily converted into its corresponding esters and amides through standard acid-catalyzed or coupling agent-mediated reactions. Esterification is commonly achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This is a reversible process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.
Amide formation is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. pressbooks.pub Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine, a method that is common for structurally related furan-containing amino acids.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | This compound, Ethanol (B145695) | H₂SO₄ (catalytic), heat | Ethyl 2-(furan-3-yl)propanoate |
Reduction and Oxidation of the Carboxyl Group
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(furan-3-yl)propan-1-ol. This transformation typically requires the use of a strong reducing agent, most commonly lithium aluminum hydride (LAH) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). libretexts.orgwikipedia.orgmasterorganicchemistry.com While LAH is a powerful reagent capable of reducing a wide range of functional groups, the furan ring is generally stable under the conditions used for carboxylic acid reduction. However, care must be taken as prolonged reaction times or elevated temperatures can lead to the reduction of the furan ring itself. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids unless the acid is first activated. commonorganicchemistry.com
The oxidation of the propanoic acid side chain is not a common transformation, as the electron-rich furan ring is significantly more susceptible to oxidative degradation under most conditions.
Table 2: Reduction of the Carboxyl Group
| Reaction | Substrate | Reagents/Conditions | Major Product |
|---|
Reactivity of the Furan Ring in this compound
The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of reactions, including electrophilic substitution, oxidation, and hydrogenation. The presence of the 2-propanoic acid substituent at the 3-position influences the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution Patterns
Furan is highly activated towards electrophilic aromatic substitution (EAS), with a reactivity much greater than that of benzene. sci-hub.st Substitution occurs preferentially at the positions adjacent to the oxygen atom (C2 and C5) due to the greater stability of the resulting carbocation intermediate. uobasrah.edu.iq In 3-substituted furans, the directing effect of the substituent determines the position of further substitution. The propanoic acid group at the 3-position has an alkyl character, which is an activating group. Therefore, it directs incoming electrophiles primarily to the C2 and C5 positions of the furan ring.
Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed at the C2 or C5 position. Due to the high reactivity of the furan ring, mild reaction conditions are often necessary to avoid polymerization or degradation. pressbooks.pubuobasrah.edu.iq
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile Source | Expected Major Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-(2-Bromo-furan-3-yl)propanoic acid and/or 2-(5-Bromo-furan-3-yl)propanoic acid |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-(2-Nitro-furan-3-yl)propanoic acid and/or 2-(5-Nitro-furan-3-yl)propanoic acid |
| Acylation | Acetic anhydride, SnCl₄ | 2-(2-Acetyl-furan-3-yl)propanoic acid and/or 2-(5-Acetyl-furan-3-yl)propanoic acid |
Oxidation Pathways of the Furan Moiety
The furan ring in this compound is susceptible to oxidative cleavage. A significant pathway for the oxidation of 3-alkylfurans involves reaction with singlet oxygen, often generated photochemically, followed by treatment with a hindered base. acs.org This sequence leads to the formation of a 3-alkyl-4-hydroxybutenolide. In the case of this compound, the expected product would be a butenolide derivative. Another oxidative method utilizes sodium chlorite (B76162) in an aqueous ethanol solution, which can also convert 3-substituted furans into γ-hydroxybutenolides. researchgate.net
Table 4: Furan Ring Oxidation Pathways
| Oxidation Method | Reagents/Conditions | Product Type |
|---|---|---|
| Photooxygenation | ¹O₂ (e.g., Rose Bengal, light, O₂), then hindered base | 4-Hydroxy-3-(1-carboxyethyl)butenolide |
| Chlorite Oxidation | NaClO₂, NaH₂PO₄, aq. EtOH | 4-Hydroxy-3-(1-carboxyethyl)butenolide |
Complete oxidative degradation of the furan ring can also occur, particularly with strong oxidizing agents, leading to the formation of various smaller carboxylic acids. scispace.com
Hydrogenation and Ring Saturation
The furan ring of this compound can be selectively hydrogenated to the corresponding saturated tetrahydrofuran ring without affecting the carboxylic acid functionality. d-nb.inforesearchgate.net This transformation is typically carried out using catalytic hydrogenation with a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction proceeds with high selectivity for the saturation of the furan ring's double bonds. The resulting product is 2-(tetrahydrofuran-3-yl)propanoic acid, a saturated heterocyclic carboxylic acid. This reaction is valuable for accessing chiral building blocks if the hydrogenation is performed asymmetrically. researchgate.net
Table 5: Furan Ring Hydrogenation
| Reaction | Substrate | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Hydrogenation | This compound | Pd/C | H₂ gas, solvent (e.g., ethanol) | 2-(Tetrahydrofuran-3-yl)propanoic acid |
Stereoselective Transformations of this compound
The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest due to the prevalence of chiral carboxylic acids in pharmacologically active compounds. Stereoselective transformations, including enzymatic kinetic resolution and asymmetric synthesis, are key strategies to obtain these chiral molecules. While specific studies on this compound are not extensively documented, methods applied to analogous 2-aryl and 2-heteroarylpropanoic acids provide a strong basis for its stereoselective synthesis and transformation.
One of the most effective methods for resolving racemic mixtures of 2-arylpropanoic acids is enzymatic kinetic resolution (EKR) . This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two. For instance, lipases from Pseudomonas cepacia and Candida rugosa have been widely employed for the resolution of various 2-arylpropanoic acids through esterification or hydrolysis reactions. researchgate.netmdpi.com A study on the closely related 3-(furan-2-yl)propanoic acid demonstrated that Pseudomonas cepacia lipase (B570770) (lipase PS) effectively catalyzes its esterification with various straight-chain alcohols, showing the applicability of this method to furan-containing propanoic acids. researchgate.net In these resolutions, one enantiomer is converted to an ester, which can then be separated from the unreacted acid. The efficiency and enantioselectivity of such resolutions can be influenced by the choice of enzyme, solvent, and acyl donor.
Another powerful approach is the asymmetric hydrogenation of a prochiral precursor, such as 2-(furan-3-yl)acrylic acid. This method allows for the direct formation of one enantiomer over the other. Catalytic systems employing chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine (B1218219) ligands like BINAP, have been successful in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. dicp.ac.cn For example, the asymmetric hydrogenation of furan and benzofuran (B130515) carboxylic acids has been achieved using a cinchonidine-modified palladium on alumina (B75360) catalyst, yielding the corresponding saturated tetrahydrofuran carboxylic acids with good enantiomeric excess. researchgate.net This suggests that a similar strategy could be employed for the asymmetric synthesis of this compound.
Organocatalysis represents another avenue for the stereoselective transformation of propanoic acid derivatives. Chiral organocatalysts have been used to mediate asymmetric cyclization reactions of propanoic acids bearing different heterocyclic moieties. For example, the asymmetric oxidative cyclization of 3-(1H-indol-3-yl)propanoic acids has been achieved with high enantioselectivity using an organocatalyst in the presence of an oxidant. jst.go.jp This type of transformation, if applied to this compound, could lead to novel chiral furan-containing lactones.
The table below summarizes findings from studies on analogous compounds, which can be considered indicative for the stereoselective transformation of this compound.
Table 1: Examples of Stereoselective Transformations of Analogous 2-Aryl and 2-Heteroarylpropanoic Acids
| Substrate | Transformation Type | Catalyst/Enzyme | Reagents/Conditions | Product(s) | Enantiomeric/Diastereomeric Excess | Reference |
| 3-(Furan-2-yl)propanoic acid | Enzymatic Esterification | Pseudomonas cepacia lipase (lipase PS) | Propanol to octanol, ionic liquids or hexane (B92381) | Corresponding esters | Not reported | researchgate.net |
| Racemic 1-(benzofuran-2-yl)ethanols | Lipase-catalyzed asymmetric acylation | Lipase B from Candida antarctica | Vinyl acetate, n-hexane, 45 °C | (R)-acetate and (S)-alcohol | >96% ee | researchgate.net |
| Racemic 2-amino-3-(thiophen-2-yl)propanoic acid | Enzymatic Kinetic Resolution | Phenylalanine ammonia-lyase (PcPAL) | GDE-based PcPAL-bovine serum albumin co-CLEAs | (R)-2-amino-3-(thiophen-2-yl)propanoic acid and (E)-3-(thiophen-2-yl)acrylic acid | Not reported | researchgate.net |
| 2-(Furan-2-yl)acrylic acid (hypothetical precursor) | Asymmetric Hydrogenation | Cinchonidine-modified Pd/Al₂O₃ | H₂ (30 bar), room temperature | (S)-Tetrahydrofuran-2-carboxylic acid | 32% ee | researchgate.net |
| 3-(1H-Indol-3-yl)propanoic acid | Asymmetric Oxidative Cyclization | Organocatalyst C5 | N-Iodosuccinimide, H₂O₂, MeCN | (R)-3,4-dihydro-5H-spiro[furan-2,3'-indoline]-2',5-dione | up to 81% ee | jst.go.jp |
Biosynthesis and Natural Occurrence of Furan Substituted Propanoic Acids
Proposed Biosynthetic Pathways for Furan-Containing Carboxylic Acids
The biosynthesis of furan (B31954) rings in natural products is not unified, with different pathways evolving in various organisms. For furan fatty acids (FuFAs), a well-studied class of furan-containing carboxylic acids, a prominent pathway begins with existing fatty acids. wikipedia.orgpnas.org In the bacterium Rhodobacter sphaeroides, for instance, the biosynthesis of a 19-carbon FuFA involves the conversion of an 18-carbon cis-unsaturated fatty acyl chain already incorporated within a phospholipid. pnas.orgnih.gov This precursor undergoes methylation followed by an oxygen-dependent cyclization to form the furan ring. pnas.orgnih.gov
Another major route to furan compounds in nature originates from carbohydrates. researchgate.net The dehydration of sugars can yield key platform chemicals like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF). researchgate.netacs.org These can then be enzymatically oxidized to produce furan carboxylic acids such as furoic acid and 2,5-furandicarboxylic acid (FDCA). acs.orgnih.gov While this pathway is well-established for simpler furan acids, its direct extension to more complex substituted propanoic acids is less clear.
In plants, the furan ring of complex terpenoids known as limonoids is formed through a sophisticated pathway involving a series of enzymatic steps that modify a protolimonoid precursor. nih.gov This process includes the action of cytochrome P450 enzymes and a "missing link" carboxylesterase that facilitates a more efficient furan ring construction by deprotecting a late-stage intermediate. nih.gov
Metabolic Origins and Intermediates
The metabolic starting points for furan-substituted carboxylic acids are rooted in primary metabolism.
Fatty Acid Precursors: Polyunsaturated fatty acids (PUFAs) are considered the metabolic origin for many FuFAs found in plants and algae. wikipedia.orgresearchgate.net
Methyl Donors: For methylated FuFAs, S-adenosylmethionine (SAM) serves as the crucial methyl donor, as identified in the biosynthesis of a 19-carbon FuFA by R. sphaeroides. pnas.orgnih.gov The intermediate formed is a methylated trans-unsaturated fatty acyl chain. pnas.org
Reactive Aldehydes: The metabolism of furan itself, catalyzed by cytochrome P450, produces a highly reactive intermediate, the α,β-unsaturated dialdehyde (B1249045) cis-2-butene-1,4-dial (BDA). nih.govacs.org This intermediate readily reacts with cellular nucleophiles, demonstrating a pathway of furan transformation, although this is related to detoxification and toxicity rather than biosynthesis of stable natural products. nih.govacs.org
Enzymatic Transformations Relevant to Furan-Substituted Propanoic Acid Formation
The construction of the furan ring and its appended side chains is governed by specific enzymatic reactions.
Methylases and Oxidases: In bacteria, the biosynthesis of certain FuFAs relies on a SAM-dependent methylase to add a methyl group to a fatty acid chain, and subsequent O2-dependent enzymes, likely oxidases, to catalyze the cyclization into the furan ring. pnas.orgnih.gov
Cytochrome P450 Monooxygenases: These enzymes are versatile catalysts in natural product biosynthesis. In limonoid formation, a CYP450 enzyme is responsible for the partial side chain cleavage that precedes furan construction. nih.gov CYP450s are also implicated in the metabolic activation of furan derivatives, where they perform an epoxidation of the furan ring. nih.gov
Aldehyde Oxidoreductases: In organisms like Pseudomonas putida, molybdoenzyme aldehyde oxidoreductases are pivotal for the selective oxidation of furanic aldehydes like furfural into their corresponding carboxylic acids, such as furoic acid. nih.gov
Carboxylesterases (CXE): In the biosynthesis of plant limonoids, a carboxylesterase plays a key role by removing an acetyl protecting group from an intermediate, which then allows the furan ring formation to proceed efficiently. nih.gov
The following table summarizes some enzymes and their roles in the formation of furan-containing compounds.
Table 1: Enzymes in Furan Compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Organism/System | Role in Biosynthesis | Citation(s) |
|---|---|---|---|---|
| Methylase | S-adenosylmethionine-dependent methylase | Rhodobacter sphaeroides | Converts a cis-UFA to a methylated trans-UFA precursor. | pnas.org, nih.gov |
| Oxidase | O2-dependent enzymes | Rhodobacter sphaeroides | Catalyze the conversion of the methylated UFA into a furan fatty acid. | pnas.org, nih.gov |
| Cytochrome P450 | MaCYP716AD4 | Melia azedarach (Limonoid pathway) | Effects partial side chain cleavage of a protolimonoid precursor. | nih.gov |
| Carboxylesterase | MaCXE | Melia azedarach (Limonoid pathway) | De-acetylates a late-stage intermediate to trigger efficient furan ring formation. | nih.gov |
| Aldehyde Oxidoreductase | Molybdoenzyme | Pseudomonas putida KT2440 | Oxidizes furanic aldehydes (e.g., furfural) to furan carboxylic acids. | nih.gov |
Ecological and Biological Context of Natural Furan Propanoic Acid Derivatives
Furan fatty acids are widespread, having been identified in plants, algae, fish, and microorganisms. wikipedia.orgresearchgate.netglbrc.org Their primary recognized function is as potent antioxidants and radical scavengers. wikipedia.org They are believed to protect cell membranes from oxidative damage by trapping reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen, the latter of which can be generated during photosynthesis. wikipedia.orgpnas.orgnih.gov This protective role is crucial for organisms exposed to high levels of oxidative stress. researchgate.net
The accumulation of FuFAs in fish liver is particularly high during periods of starvation. wikipedia.org Since animals cannot synthesize FuFAs themselves, they obtain them through their diet, primarily from consuming plants and algae. wikipedia.org These acids are then incorporated into lipids like phospholipids (B1166683) and cholesterol esters. wikipedia.org The presence of 2-(Furan-3-yl)propanoic acid has been noted in complex natural products isolated from plants like Xylocarpus granatum, indicating its incorporation into larger bioactive molecules. naturalproducts.net Furthermore, some synthetic furan propanoic acid derivatives have demonstrated antimicrobial activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus, suggesting a potential defensive role for such structures in nature. nih.gov
The following table lists some naturally occurring furan-containing acids and their sources.
Table 2: Examples of Naturally Occurring Furan-Containing Acids and Derivatives
| Compound Name | Natural Source(s) | Citation(s) |
|---|---|---|
| 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid | Rhodobacter sphaeroides | pnas.org, nih.gov |
| Furan fatty acids (general) | Fish liver fat, crustaceans, plants, algae, microorganisms | wikipedia.org, researchgate.net |
| 5-(Hydroxymethyl)furan-2-carboxylic acid (Sumiki's acid) | Aspergillus spp., Gibberella fujikuroi, various fungi | nih.gov |
| 3-[...]-2-(furan-3-yl)[...]propanoic acid derivative | Xylocarpus granatum (a mangrove tree) | naturalproducts.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Furandicarboxylic acid (FDCA) |
| 5-(Hydroxymethyl)furan-2-carboxylic acid |
| 5-(Hydroxymethyl)furfural (HMF) |
| 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid |
| cis-2-Butene-1,4-dial (BDA) |
| Furoic acid |
| Furfural |
| Plakorsin A |
| Plakorsin B |
Derivatization Strategies for 2 Furan 3 Yl Propanoic Acid in Research
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of other functionalities, including esters, amides, and acid chlorides. These derivatives are often intermediates for the synthesis of more complex molecules or are prepared for specific analytical purposes.
The conversion of the carboxylic acid group of 2-(furan-3-yl)propanoic acid into esters, amides, and acid chlorides follows standard organic synthesis protocols. uobasrah.edu.iqualberta.ca These transformations are fundamental in synthetic chemistry for creating new chemical entities and intermediates.
Esters are typically formed through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, the carboxylate can be used as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org These ester derivatives are valuable in various synthetic applications. researchgate.net
Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. uobasrah.edu.iq This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond by activating the carboxylic acid. uobasrah.edu.iq
Acid Chlorides , being highly reactive acylating agents, are prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is a key intermediate for the synthesis of esters and amides under milder conditions than the parent carboxylic acid. uobasrah.edu.iq
Table 1: Common Derivatizations of the Carboxylic Acid Group
| Derivative | General Reagent(s) | Reaction Type |
|---|---|---|
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Esterification libretexts.org |
| Amide | Amine (Primary or Secondary), Coupling Agent (e.g., DCC) | Amidation uobasrah.edu.iq |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halogenation libretexts.org |
For analytical purposes, particularly gas chromatography (GC), polar functional groups like carboxylic acids must be derivatized to increase their volatility and thermal stability. researchgate.net Silylation is a common technique used to achieve this, where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). gcms.cz This process reduces the polarity of the molecule and minimizes hydrogen bonding. gcms.cz
The reaction involves treating this compound with a silylating agent. A variety of these reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being common choices for their ability to produce stable derivatives suitable for GC-Mass Spectrometry (GC-MS) analysis. research-solution.comsigmaaldrich.com The resulting silyl esters are significantly more volatile, leading to improved chromatographic peak shape and detection. gcms.cz
Modifications of the Furan (B31954) Ring System
The electron-rich furan ring is susceptible to various modifications, including electrophilic substitution and modern cross-coupling reactions. These modifications allow for the introduction of a wide range of substituents onto the heterocyclic core.
Electrophilic substitution reactions on the furan ring, such as halogenation and nitration, are standard methods for functionalization.
Halogenation: The direct reaction of furan with halogens like bromine and chlorine is often vigorous and can lead to polyhalogenated products. pharmaguideline.com To achieve mono-halogenation, milder conditions are necessary. pharmaguideline.com For furan derivatives containing an electron-withdrawing group, substitution typically occurs at the 5-position. pharmaguideline.com The existence of compounds like 2-bromofuran-3-carboxylic acid demonstrates that halogenation of the furan-3-carboxylic acid system is synthetically accessible. sigmaaldrich.com
Nitration: Furan rings are sensitive to strong acids, so nitration is typically carried out under mild conditions using acetyl nitrate (B79036) at low temperatures. pharmaguideline.comnumberanalytics.com The nitro group is generally introduced at the 5-position of the furan ring. google.comoup.com For furan-carboxylic acids, a common strategy involves sulfonation of the ring followed by treatment with fuming nitric acid to achieve nitration. oup.com
Table 2: Electrophilic Substitution on the Furan Ring
| Reaction | Typical Reagent(s) | Expected Position of Substitution |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) or Br₂ with controlled conditions | 5-position pharmaguideline.com |
| Nitration | Acetyl Nitrate (HNO₃/Acetic Anhydride) | 5-position pharmaguideline.comgoogle.com |
Introducing alkyl and aryl groups onto the furan ring can be challenging with traditional methods but has been made more accessible with the development of modern catalytic systems.
Alkyl-Substitutions: Classical Friedel-Crafts alkylation reactions are often unsuccessful with furans due to the ring's sensitivity to the Lewis acid catalysts, which can cause polymerization. pharmaguideline.com However, modern palladium-catalyzed direct C-H alkylation methods using alkyl halides have proven to be effective for a broad range of furan substrates, allowing for regioselective alkylation. rsc.orgrsc.org
Aryl-Substitutions: Palladium-catalyzed direct arylation has emerged as a powerful tool for forming carbon-carbon bonds between the furan ring and aryl groups. nih.gov These methods, which utilize aryl chlorides or bromides, offer a route to arylated furans in moderate to good yields and can tolerate a variety of functional groups. nih.govnih.gov This approach represents a significant advancement over classical methods for synthesizing aryl-substituted furans. acs.org
Isotope Labeling for Mechanistic Studies
Isotope labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-17 (¹⁷O) can be incorporated into the molecule.
The synthesis of isotopically labeled furans, such as [¹³C₄]furan, has been reported for use in mechanistic and metabolism studies. umn.edu Deuterium-labeled furan compounds are also commonly synthesized and used for similar purposes. medchemexpress.commedchemexpress.com For instance, incorporating a deuterium atom at the α-carbon can be achieved through base-catalyzed exchange. These labeled compounds allow researchers to follow the transformation of the molecule through complex reaction pathways or biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. osti.govmdpi.com
Table 3: Isotopes Used in Labeling Studies
| Isotope | Symbol | Common Application |
|---|---|---|
| Deuterium | ²H or D | Tracing reaction mechanisms, kinetic isotope effect studies mdpi.comgoogleapis.com |
| Carbon-13 | ¹³C | Metabolic pathway analysis, structural elucidation via NMR umn.edumdpi.com |
| Oxygen-17 | ¹⁷O | Mechanistic studies of reactions involving carbonyl or ether oxygens osti.govacs.org |
Derivatization for Enhanced Reactivity or Analytical Detection
In the realm of chemical research, the modification of a molecule's structure through derivatization is a critical strategy to enhance its inherent properties or to facilitate its detection and quantification. For this compound, while specific documented derivatization strategies are not extensively reported in publicly available research, general principles of carboxylic acid and furan chemistry provide a strong basis for potential derivatization pathways. These modifications can be broadly categorized into two main objectives: increasing the reactivity of the molecule for subsequent synthetic steps and improving its response to analytical instrumentation.
Derivatization of the carboxylic acid functional group is a common approach to increase the electrophilicity of the carbonyl carbon, thereby making it more susceptible to nucleophilic attack. This is a key step in the synthesis of esters and amides. For analytical purposes, derivatization is often employed to increase the volatility of the compound for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography (LC).
Esterification and Amidation for Enhanced Reactivity
The carboxylic acid moiety of this compound can readily undergo esterification or amidation. These reactions convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating the molecule for further transformations.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic approach. Alternatively, more reactive acylating agents can be generated in situ. For instance, the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an alcohol facilitates ester formation under milder conditions. The resulting esters are valuable intermediates in organic synthesis.
Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid with an amine. This reaction is often facilitated by the same coupling agents used in esterification to form an active ester intermediate, which then readily reacts with the amine to form the corresponding amide. The formation of amides from this compound can introduce a wide range of functional groups, depending on the nature of the amine used, expanding the synthetic utility of the parent compound.
Derivatization for Improved Analytical Detection
For the quantitative analysis of this compound, especially in complex matrices, derivatization can significantly improve the sensitivity and selectivity of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS): Carboxylic acids are generally not volatile enough for direct GC analysis. Therefore, they are often converted into more volatile ester derivatives. Methylation is a common strategy, which can be achieved using reagents like diazomethane (B1218177) or by acidic esterification with methanol. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility and thermal stability for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention. While this compound can be analyzed directly, derivatization can lower the limit of detection. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal in mass spectrometry. For instance, charge-reversal derivatization using reagents like 2-bromo-1-methylpyridinium (B1194362) iodide can improve sensitivity. fluorochem.co.uk Furthermore, tagging the carboxylic acid with a fluorescent label can enable highly sensitive detection by fluorescence detectors in HPLC.
A study on the analysis of furan fatty acids highlighted the use of derivatization to overcome analytical challenges. fluorochem.co.uk While not specific to this compound, the principles are transferable. The study noted that acidic conditions for methylation could potentially lead to the degradation of the furan ring, a consideration that would be pertinent to the derivatization of this compound. fluorochem.co.uk
The table below summarizes potential derivatization strategies and their primary purpose for the analysis of this compound, based on general chemical principles and findings for related compounds.
| Derivatization Strategy | Reagent Example | Purpose | Analytical Technique |
| Esterification (Methylation) | Diazomethane, Methanol/H+ | Increased volatility | GC-MS |
| Silylation | BSTFA | Increased volatility and thermal stability | GC-MS |
| Charge-Reversal Derivatization | 2-bromo-1-methylpyridinium iodide | Enhanced ionization efficiency | LC-MS |
| Fluorescent Labeling | Dansyl chloride | Introduction of a fluorophore | HPLC with Fluorescence Detection |
| Amidation | Amine + Coupling Agent (e.g., EDC) | Introduction of specific functionalities | Synthesis/LC-MS |
It is important to note that the choice of derivatization reagent and method would need to be optimized for the specific analytical application and to ensure the integrity of the furan ring is maintained throughout the process.
To provide a comprehensive and accurate article that meets the user's stringent requirements for detailed research findings and data, specific studies focusing on this compound are necessary. Without such dedicated research, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and sourcing.
Advanced Analytical Chemistry Methodologies for 2 Furan 3 Yl Propanoic Acid
Quantitative Analysis Techniques
The accurate quantification of 2-(furan-3-yl)propanoic acid in various matrices is crucial for its application in research and potential industrial uses. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for the quantitative analysis of this and similar organic acids. These methods offer high sensitivity, selectivity, and accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The method typically involves a reversed-phase column, an acidic mobile phase, and UV detection.
Methodology and Findings:
A common approach for the analysis of organic acids involves using a C18 stationary phase. mjcce.org.mkresearchgate.net The mobile phase is often an aqueous solution of a buffer, such as potassium phosphate, adjusted to an acidic pH (e.g., 2.6) to ensure the analyte is in its protonated form, which enhances retention on the nonpolar stationary phase. bohrium.com Isocratic elution is frequently employed for simplicity and robustness. mjcce.org.mk For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net
Detection is commonly achieved using a UV detector, often at a wavelength of around 210 nm, where carboxylic acids exhibit absorbance. mjcce.org.mkub.edu A diode array detector (DAD) can be used to obtain spectral information, confirming the peak identity and purity.
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). mjcce.org.mkbohrium.comnih.gov
Table 1: Illustrative HPLC Method Parameters and Validation Data for Organic Acid Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Chromatographic Conditions | ||
| Column | C18, 250 mm x 4.6 mm, 5 µm | mjcce.org.mk |
| Mobile Phase | 5 mM H₃PO₄ (pH 2.1) | mjcce.org.mk |
| Flow Rate | 1.0 mL/min | mjcce.org.mk |
| Detection | UV at 210 nm | mjcce.org.mk |
| Validation Parameters | ||
| Linearity (R²) | > 0.999 | nih.gov |
| LOD | 0.03 - 3.31 µg/mL | bohrium.com |
| LOQ | 0.10 - 11.03 µg/mL | bohrium.com |
| Precision (RSD%) | < 5% | bohrium.com |
This table presents typical data from validated methods for organic acids and serves as a guide for the analysis of this compound.
For chiral compounds like this compound, enantioselective HPLC is necessary to separate and quantify the individual enantiomers. This is achieved using a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). bgb-analytik.comcsfarmacie.cz The mobile phase in chiral separations is often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. csfarmacie.cz
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.
Methodology and Findings:
A common derivatization procedure for organic acids is silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. However, for some short-chain acids, this method can be challenging due to the volatility of the derivatives. researchgate.net
An alternative is the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, which is particularly effective for analyzing volatile furan (B31954) derivatives in complex matrices like food. acs.orgmdpi.combohrium.com For quantification, an isotopically labeled internal standard, such as d4-furan, is often used to improve accuracy and precision. thermofisher.com
The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). acs.orgmdpi.com The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analyte. mdpi.com
Validation of GC-MS methods involves similar parameters to HPLC, including linearity, LOD, LOQ, precision, and recovery.
Table 2: Illustrative GC-MS Method Parameters and Validation Data for Furan Derivative Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Sample Preparation | ||
| Technique | Headspace-Solid Phase Microextraction (HS-SPME) | acs.org |
| Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | acs.org |
| Chromatographic Conditions | ||
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Mass Spectrometry | ||
| Ionization | Electron Ionization (EI) | |
| Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Validation Parameters | ||
| Linearity (R²) | > 0.99 | nih.gov |
| LOD | 0.001 - 1.071 ng/g | acs.org |
| LOQ | 0.003 - 3.571 ng/g | acs.org |
| Precision (RSD%) | < 16% (intra-day), < 20% (inter-day) | mdpi.com |
This table presents typical data from validated methods for furan derivatives and serves as a guide for the analysis of this compound after appropriate derivatization.
In a specific study on a related compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method was developed for its quantification in human plasma. sigmaaldrich.com This highlights the applicability of advanced mass spectrometric techniques for the sensitive and specific quantification of furanpropanoic acid derivatives in biological matrices. researchgate.netresearchgate.net
Spectroscopic Characterization Techniques for 2 Furan 3 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(furan-3-yl)propanoic acid, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the propanoic acid side chain.
The furan ring protons (H-2, H-4, and H-5) will appear in the aromatic region, typically between 6.0 and 7.5 ppm. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing propanoic acid group. The proton at the C2 position is expected to be the most deshielded due to its proximity to the oxygen atom, followed by the H5 proton. The H4 proton, being adjacent to the substituted carbon, will have a distinct chemical shift.
The propanoic acid moiety will exhibit signals for the methine proton (α-CH) and the methyl protons (β-CH₃). The α-proton, being adjacent to the carboxylic acid group and the furan ring, will be a quartet and shifted downfield. The methyl protons will appear as a doublet further upfield. The carboxylic acid proton (-COOH) will present as a broad singlet at a significantly downfield position, often above 10 ppm.
Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (furan) | ~7.4 | t | ~1.7 |
| H-5 (furan) | ~7.3 | t | ~0.8 |
| H-4 (furan) | ~6.3 | dd | ~1.9, ~0.8 |
| α-CH (propanoic acid) | ~3.7 | q | ~7.2 |
| β-CH₃ (propanoic acid) | ~1.5 | d | ~7.2 |
| -COOH | >10 | br s | - |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The furan ring carbons will resonate in the range of approximately 110-150 ppm. The carbon atoms attached to the oxygen (C2 and C5) will be the most deshielded. The substituted carbon (C3) and the C4 carbon will have chemical shifts influenced by their position relative to the oxygen and the propanoic acid substituent.
The carboxylic acid carbonyl carbon (-COOH) will be the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum, typically above 170 ppm. The α-carbon and the methyl carbon of the propanoic acid chain will appear in the aliphatic region of the spectrum.
Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carboxylic acid) | ~175 |
| C-2 (furan) | ~143 |
| C-5 (furan) | ~139 |
| C-3 (furan) | ~123 |
| C-4 (furan) | ~110 |
| α-C (propanoic acid) | ~40 |
| β-C (propanoic acid) | ~18 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would confirm the coupling between the α-CH and the β-CH₃ protons of the propanoic acid chain. It would also reveal the coupling between the adjacent protons on the furan ring (H-4 with H-5).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for confirming the substitution pattern. Key correlations would be expected between the α-proton of the propanoic acid chain and the C3 and C4 carbons of the furan ring, as well as the carbonyl carbon. Correlations between the furan protons and the various furan carbons would further solidify the structural assignment. semanticscholar.org
Deuterium (B1214612) (²H) NMR is used to study compounds that have been specifically labeled with deuterium. While no direct experimental data for deuterium-labeled this compound is available, this technique could be hypothetically applied to probe specific sites within the molecule. For instance, if the compound were synthesized using a deuterated precursor, ²H NMR would confirm the position and extent of deuterium incorporation. This is particularly useful in mechanistic studies to track the fate of specific hydrogen atoms during a chemical reaction. The synthesis of related deuterated furan compounds, such as furan-2-carbaldehyde-d, has been reported, highlighting the feasibility of introducing deuterium into the furan ring system.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.
For this compound, the IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be expected around 1700-1725 cm⁻¹. Vibrations associated with the furan ring, such as C-H and C-O-C stretching, would appear in the fingerprint region (below 1500 cm⁻¹).
The Raman spectrum would also show a characteristic C=O stretching band, though it is typically weaker than in the IR spectrum. The symmetric vibrations of the furan ring are often more intense in the Raman spectrum, providing complementary information to the IR data.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | IR |
| Carboxylic Acid | C=O stretch | 1700-1725 | IR, Raman |
| Furan Ring | C-H stretch | ~3100 | IR, Raman |
| Furan Ring | C=C stretch | 1500-1600 | IR, Raman |
| Furan Ring | C-O-C stretch | 1000-1300 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (molecular weight: 140.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 140. A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 95. mdpi.com Another common fragmentation is the loss of a water molecule [M-H₂O]⁺. The furan ring itself can undergo fragmentation, with a characteristic peak for the furyl cation often observed. The fragmentation of the propanoic acid side chain could also lead to the loss of a methyl radical (-CH₃) or an ethyl group (-CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, the molecular formula is established as C₇H₈O₃.
The theoretical exact mass of this compound can be calculated using the masses of its constituent isotopes. This calculated value is then compared against the experimentally determined mass from the HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. A close correlation between the theoretical and experimental mass validates the proposed molecular formula.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₃ |
| Calculated Exact Mass | 140.04734 Da |
| Molecular Weight | 140.14 g/mol |
This interactive table provides the fundamental mass spectrometry data for the compound.
Fragmentation Analysis
In mass spectrometry, following the initial ionization of the molecule to form a molecular ion ([M]⁺), the ion often undergoes fragmentation. The analysis of these fragment ions provides valuable information about the compound's structural features. For carboxylic acids like this compound, characteristic fragmentation pathways are expected.
Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH), resulting in an [M-17]⁺ ion, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ ion. The stability of the furan ring suggests that fragments retaining this aromatic system will be prominent. The propanoic acid side chain can also undergo cleavage. For instance, the cleavage of the bond between the alpha and beta carbon atoms of the side chain is a common fragmentation pathway.
Table 2: Predicted Fragmentation Ions for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₇H₈O₃]⁺ | 140 | Molecular Ion |
| [C₇H₇O₂]⁺ | 123 | Loss of -OH (hydroxyl group) |
This interactive table outlines the expected major fragment ions based on the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the nature and extent of its chromophores.
The primary chromophore in this compound is the furan ring. Furan itself exhibits absorption bands in the UV region. The substitution of the propanoic acid group on the furan ring at the 3-position is expected to influence the position and intensity of these absorption maxima (λmax). The carboxylic acid group can act as an auxochrome, potentially causing a shift in the absorption bands. The UV-Vis spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol, and the λmax values are reported in nanometers (nm). While specific experimental data for this compound is not widely published, the spectrum is anticipated to show absorptions characteristic of a substituted furan system.
Computational Studies and Theoretical Chemistry Applied to 2 Furan 3 Yl Propanoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. This method calculates the electron density of a system to determine its energy and other properties. For a molecule such as 2-(Furan-3-yl)propanoic acid, DFT calculations can provide a detailed picture of its three-dimensional shape, bond lengths, bond angles, and electronic properties.
In studies of related compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, DFT calculations are employed to understand their structure and reactivity. mdpi.comnih.govnih.gov For instance, the B3LYP functional with a suitable basis set is often used to optimize the molecular geometry and to calculate electronic and orbital characteristics like charge distribution and HOMO/LUMO energies. researchgate.net These calculations are fundamental for understanding the molecule's stability and chemical behavior. Quantum chemical computational techniques have become an essential tool for predicting and deducing molecular properties. tsijournals.com
Table 1: Illustrative DFT-Calculated Properties for a Furan-Propanoic Acid Derivative (Note: This data is representative and based on studies of similar molecules, not this compound itself.)
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, which can adopt various shapes due to rotation around its single bonds. Computational methods are used to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. um.es By identifying the minima on this surface, chemists can determine the most stable conformers and the energy barriers between them. researchgate.net
For a molecule like this compound, the key degrees of freedom would be the torsional angles involving the bond connecting the furan (B31954) ring to the propanoic acid side chain. A two-dimensional potential energy surface can be constructed by systematically rotating these bonds and calculating the energy at each point. rsc.org This analysis reveals the preferred spatial arrangement of the furan and carboxylic acid groups, which influences the molecule's physical properties and its interactions with other molecules. The development of machine learning techniques, such as neural networks, is also emerging as a promising alternative for constructing potential energy surfaces for heteroaromatic compounds like furan. rug.nl
Quantum Chemical Calculations for Spectroscopic Prediction
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which aids in their experimental identification and characterization. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. tsijournals.com
In a study on the related compound 3-furan-2-yl-4-phenyl-butyric acid, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to compute the FT-IR and FT-Raman spectra. tsijournals.com The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. Furthermore, quantum chemical methods can predict electronic excitation energies, which correspond to absorption peaks in UV/Vis spectra. ornl.gov These predictive capabilities are invaluable for interpreting experimental data and understanding the molecule's electronic transitions.
Electrophilicity Index and Reaction Mechanism Studies
Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting chemical reactivity. One important descriptor is the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. This index can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are obtained from DFT calculations. researchgate.net
In research on the hydroarylation of 3-(furan-2-yl)propenoic acids, DFT studies were conducted to investigate the reaction mechanism. mdpi.comresearchgate.net The calculations showed that the reaction proceeds through O,C-diprotonated forms of the furan acids, which act as reactive electrophilic species. mdpi.comnih.gov By calculating the Gibbs free energies of protonation and the electrophilicity indices of the intermediate cations, researchers can estimate the reactivity of these species and understand the reaction pathway. researchgate.net Such studies are crucial for developing new synthetic methods and optimizing reaction conditions. rsc.org
Table 2: Illustrative Calculated Electronic and Orbital Characteristics for Reaction Intermediates of a Furan Derivative (Note: Data adapted from a study on 3-(furan-2-yl)propenoic acid derivatives to illustrate the methodology. researchgate.net)
Molecular Modeling for Understanding Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and understand the behavior of molecules at an atomic level. Beyond the quantum mechanical methods described above, techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov
MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. um.es This approach allows for the simulation of larger systems, such as the molecule in a solvent or interacting with a biological macromolecule. For this compound, MD simulations could be used to study its solvation properties, its diffusion in different media, or its potential binding to a protein active site. While specific modeling studies on this exact compound are not prominent, these methods are standard practice for predicting pharmacokinetic properties (ADME) and for virtual screening campaigns in drug discovery. nih.gov
Synthetic Utility of 2 Furan 3 Yl Propanoic Acid As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The inherent reactivity of the furan (B31954) ring and the functionality of the propanoic acid side chain position 2-(Furan-3-yl)propanoic acid as a promising starting material for the synthesis of intricate organic molecules. The furan nucleus can participate in a variety of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, which allow for the introduction of diverse functionalities and the construction of new ring systems. The carboxylic acid group, in turn, can be readily converted into a wide array of other functional groups, such as esters, amides, and alcohols, or it can be used to couple the molecule to other synthetic intermediates.
Precursor in the Development of Fine Chemicals
The term "fine chemicals" encompasses a broad range of high-purity, low-volume chemical substances that are used as intermediates in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. The structural motif of this compound could serve as a key precursor for various fine chemicals.
For instance, the furan ring is a core component of many pharmaceuticals and agrochemicals. The ability to modify both the furan ring and the propanoic acid side chain of this compound allows for the generation of a library of derivatives with potentially valuable biological activities. The esterification of the carboxylic acid, for example, can lead to compounds with applications as flavor and fragrance agents, a known application for other furan derivatives.
Applications in Materials Science
The field of materials science often leverages the unique properties of organic molecules to create novel polymers, liquid crystals, and other functional materials. Furan-containing polymers, for instance, have been investigated for their thermal stability and electronic properties.
The bifunctional nature of this compound makes it an intriguing monomer for polymerization reactions. The carboxylic acid can be used for condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The furan ring, meanwhile, can be involved in cross-linking reactions, potentially leading to the formation of thermosetting resins with unique properties. While specific research on polymers derived from this compound is not widely documented, the general principles of furan chemistry suggest this as a viable area of exploration.
Integration into Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. The furan ring of this compound can serve as a template for the synthesis of other heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Furan-3-yl)propanoic acid with high purity?
- Methodological Answer :
- Step 1 : Utilize a multi-step organic synthesis approach, starting with furan-3-carbaldehyde. React it with malonic acid via the Knoevenagel condensation to form the α,β-unsaturated intermediate.
- Step 2 : Reduce the double bond using catalytic hydrogenation (e.g., Pd/C, H₂) to yield the saturated propanoic acid derivative.
- Step 3 : Purify the product via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using HPLC (>98% by area) and confirm structure via (e.g., characteristic furan proton signals at δ 7.2–7.5 ppm) .
Q. How can researchers ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation risks during synthesis.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Exposure Monitoring : Conduct routine air sampling (OSHA Method 58) to ensure airborne concentrations remain below recommended exposure limits (e.g., <1 mg/m³).
- Emergency Protocols : Provide eyewash stations and emergency showers. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the furan ring protons (δ 6.3–7.5 ppm) and the propanoic acid backbone (δ 2.5–3.0 ppm for CH₂ groups).
- Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₇H₈O₃: 140.0473).
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., broad O-H stretch at 2500–3000 cm⁻¹ for carboxylic acid) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the enzyme inhibition potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known furan-binding pockets (e.g., cytochrome P450 or COX isoforms).
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., ketoconazole for CYP3A4) and negative controls (DMSO vehicle).
- Data Analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., pH, solvent systems) across studies. For example, activity discrepancies in enzyme inhibition may arise from buffer composition affecting ionization states.
- Orthogonal Validation : Replicate key findings using alternative assays (e.g., switch from fluorometric to radiometric assays).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with catalytic residues) that may explain variability .
Q. How can researchers optimize the selectivity of this compound analogs for specific protein targets?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the furan 5-position to sterically hinder off-target binding. For example, add a methyl group to reduce COX-2 affinity while retaining COX-1 activity.
- SAR Studies : Synthesize analogs with varied chain lengths (C2–C4) and evaluate potency against target vs. non-target proteins.
- Crystallography : Co-crystallize lead compounds with target proteins (e.g., COX-1) to guide rational design. Optimize interactions using free-energy perturbation (FEP) calculations .
Q. What methodologies are recommended for assessing the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH, 40°C/75% RH, UV light) for 24–72 hours. Monitor degradation via LC-MS.
- Kinetic Analysis : Determine degradation rate constants (k) using Arrhenius plots for thermal stability.
- Impurity Profiling : Identify degradation products using high-resolution MS and compare with reference standards (e.g., EP impurity guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
